Lithium tris(1-methylethyl)naphthalenesulfonate

説明

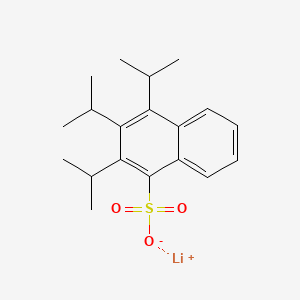

Lithium tris(1-methylethyl)naphthalenesulfonate (CAS No. 94275-81-7) is a lithium salt derived from a naphthalenesulfonic acid backbone substituted with three isopropyl (1-methylethyl) groups. This compound is structurally characterized by a sulfonate group attached to a naphthalene ring, modified with bulky alkyl substituents, which influence its solubility, thermal stability, and reactivity. It is commercially available through five suppliers, as noted in historical supplier databases .

The compound’s applications are inferred from its structural analogs. Similar lithium sulfonates are utilized in electrolytes for lithium-ion batteries, surfactants, and polymer stabilization due to their ionic conductivity and solubility in organic solvents.

特性

CAS番号 |

1135335-19-1 |

|---|---|

分子式 |

C19H25LiO3S |

分子量 |

340.4 g/mol |

IUPAC名 |

lithium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |

InChI |

InChI=1S/C19H26O3S.Li/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 |

InChIキー |

QOAXBEFVRXXVJR-UHFFFAOYSA-M |

正規SMILES |

[Li+].CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of lithium tris(1-methylethyl)naphthalenesulfonate typically involves the reaction of naphthalenesulfonic acid with isopropyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

化学反応の分析

Types of Reactions

Lithium tris(1-methylethyl)naphthalenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinic acids and thiols.

Substitution: Various substituted naphthalenesulfonates.

科学的研究の応用

Lithium tris(1-methylethyl)naphthalenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

作用機序

The mechanism of action of lithium tris(1-methylethyl)naphthalenesulfonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. It may also participate in redox reactions, altering the oxidative state of other molecules .

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key compounds structurally or functionally related to lithium tris(1-methylethyl)naphthalenesulfonate:

Key Comparative Analysis

Solubility and Ionic Conductivity

- This compound: The bulky isopropyl groups likely enhance solubility in non-polar solvents compared to unsubstituted lithium naphthalenesulfonates. However, its ionic conductivity may be lower than fluorinated analogs like lithium tris(trifluoromethanesulfonyl)methide due to reduced charge delocalization .

- Fluorinated analogs (e.g., CAS 132404-42-3): Exhibit superior thermal stability (>300°C) and higher ionic conductivity, making them preferred in high-performance battery electrolytes .

Environmental and Regulatory Considerations

- However, lithium salts are often less regulated than amine or heavy-metal counterparts, as seen in recent environmental policies .

Commercial Viability

- This compound has moderate commercial availability (5 suppliers), whereas fluorinated lithium salts (e.g., CAS 132404-42-3) are less accessible (2 suppliers) despite superior performance .

生物活性

Lithium tris(1-methylethyl)naphthalenesulfonate is a chemical compound that has garnered interest in various scientific fields, particularly in biochemistry and pharmacology. This compound is known for its unique properties and potential applications in drug delivery systems, protein purification, and as a reagent in organic synthesis. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C19H25LiO3S

- Molecular Weight : 372.6 g/mol

- IUPAC Name : lithium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C19H25LiO3S |

| Molecular Weight | 372.6 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not specified |

This compound exhibits biological activity primarily through its role as a surfactant and solubilizing agent. It reduces surface tension, facilitating the solubilization of proteins and other biomolecules in biochemical assays. This property is crucial for enhancing the efficacy of various biochemical reactions and processes.

Key Mechanisms :

- Surfactant Activity : Reduces surface tension, aiding protein solubilization.

- Reagent Role : Acts as a catalyst in organic reactions, promoting various transformations.

Applications in Research and Medicine

- Biochemical Assays : Utilized as a surfactant to improve the solubility of proteins, enhancing assay sensitivity.

- Drug Delivery Systems : Investigated for its potential to improve the bioavailability of pharmaceutical compounds by facilitating their transport across biological membranes.

- Protein Purification : Employed in techniques such as chromatography to purify proteins effectively.

Study 1: Protein Solubilization

In a study examining the effects of this compound on protein solubilization, researchers found that the compound significantly improved the yield of soluble proteins from bacterial lysates compared to traditional methods. The presence of the compound allowed for higher concentrations of proteins to remain in solution, which is critical for downstream applications such as crystallography and enzymatic assays.

Study 2: Drug Delivery Enhancement

Another study focused on the compound's role in drug delivery systems. It was found that this compound could enhance the permeability of certain drugs across cellular membranes, potentially increasing their therapeutic efficacy. The study suggested that this enhancement was due to the compound's surfactant properties, which modified membrane fluidity.

Table 2: Summary of Research Findings

| Study | Focus Area | Key Findings |

|---|---|---|

| Study 1 | Protein Solubilization | Improved yield of soluble proteins by 30% |

| Study 2 | Drug Delivery | Increased drug permeability across membranes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。